Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound characterized by a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. This compound features an ethyl ester group and an amino group at specific positions on the thiadiazole ring. The molecular formula for ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate is , with a molecular weight of approximately 173.19 g/mol. The compound's structure allows it to participate in various
This compound exhibits significant biological activities, primarily due to its thiadiazole moiety. Research indicates that derivatives of thiadiazole possess antimicrobial properties against a range of pathogens, including bacteria and fungi . Furthermore, compounds containing the thiadiazole ring have shown potential as anti-inflammatory agents and in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.
Synthesis of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate can be achieved through several methods:
Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate has diverse applications:
Interaction studies have highlighted that ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate can form complexes with metal ions, enhancing its biological activity. For instance, metal chelates derived from this compound have shown improved antimicrobial properties compared to their non-chelated counterparts . Additionally, studies indicate that variations in substituents on the thiadiazole ring significantly affect binding affinities and biological efficacy.
Several compounds share structural similarities with ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Similarity Index |
---|---|---|
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Chlorine substitution on thiadiazole | 0.72 |
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Bromine substitution on thiadiazole | 0.69 |
2-Amino-5-methyl-1,3,4-thiadiazole | Methyl substitution on amino group | 0.57 |
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | Methoxymethyl substitution | 0.77 |
Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate stands out due to its specific combination of an amino group and an ethoxy carbon chain at distinct positions on the thiadiazole ring. This unique arrangement facilitates various